2,6-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
2,6-Difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
2,6-difluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3/c1-25-17-8-3-2-5-14(17)20(9-11-26-12-10-20)13-23-19(24)18-15(21)6-4-7-16(18)22/h2-8H,9-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOVQZKPAUVFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its oxane ring and 2-methoxyphenyl group. Below is a comparative analysis with key analogs:
*Estimated based on structural similarity to analogs.
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 2,6-difluoro substitution enhances electrophilicity, similar to diflufenican and halogenated analogs .
- Heterocyclic Moieties : The oxane ring provides conformational rigidity, contrasting with pyridine (diflufenican) or thiazole rings in other analogs, which may influence binding interactions .
- Polarity : The methoxy group increases hydrophilicity compared to trifluoromethyl or halogenated derivatives .
Physicochemical Properties
- Solubility : The methoxy group likely improves aqueous solubility compared to halogenated analogs (e.g., ’s bromo/trifluoropropyl derivative).
- Thermal Stability : Fluorine atoms and aromatic systems enhance stability, similar to diflufenican .
- Tautomerism : Unlike triazole-thione derivatives (), the target compound’s amide group avoids tautomeric complexity.
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